4-Hydroxypiperidine-1-carbonitrile
Overview
Description
4-Hydroxypiperidine-1-carbonitrile is an organic compound with the molecular formula C6H10N2O It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypiperidine-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine hydrochloride with cyanogen bromide in the presence of sodium carbonate. The reaction is typically carried out in a dichloromethane-water mixture at 0°C for about an hour . Another method involves the use of zinc chloride in diethyl ether and ethyl acetate, where N-hydroxy-isobutyramidine reacts with this compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar laboratory procedures, scaled up to meet industrial demands. The choice of reagents and conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-piperidone derivatives.
Reduction: Formation of 4-aminopiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Hydroxypiperidine-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Research indicates potential antitumor activity when incorporated into pyrimidine derivatives.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxypiperidine-1-carbonitrile largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways. For instance, when incorporated into pyrimidine derivatives, it has shown to induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
4-Hydroxypiperidine: Lacks the nitrile group, making it less versatile in certain reactions.
3-Hydroxypiperidine: Differently positioned hydroxyl group, leading to different chemical behavior.
N-Methyl-4-piperidinol: Contains a methyl group, altering its reactivity and applications.
Uniqueness: 4-Hydroxypiperidine-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
4-hydroxypiperidine-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBQHNZSOOLCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619661 | |
Record name | 4-Hydroxypiperidine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51075-37-7 | |
Record name | 4-Hydroxypiperidine-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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